4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549003-62-3
VCID: VC11821475
InChI: InChI=1S/C12H15N5OS/c1-18-11-8-10(14-9-15-11)16-3-5-17(6-4-16)12-13-2-7-19-12/h2,7-9H,3-6H2,1H3
SMILES: COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CS3
Molecular Formula: C12H15N5OS
Molecular Weight: 277.35 g/mol

4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine

CAS No.: 2549003-62-3

Cat. No.: VC11821475

Molecular Formula: C12H15N5OS

Molecular Weight: 277.35 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine - 2549003-62-3

Specification

CAS No. 2549003-62-3
Molecular Formula C12H15N5OS
Molecular Weight 277.35 g/mol
IUPAC Name 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
Standard InChI InChI=1S/C12H15N5OS/c1-18-11-8-10(14-9-15-11)16-3-5-17(6-4-16)12-13-2-7-19-12/h2,7-9H,3-6H2,1H3
Standard InChI Key TYWJYJQUJRLGEP-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CS3
Canonical SMILES COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CS3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of:

  • Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

  • 4-Methoxy group: An oxygen-containing substituent at position 4 of the pyrimidine ring.

  • 6-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]: A piperazine moiety attached to position 6, further substituted with a thiazole ring at the para position.

Key bond lengths and angles derived from X-ray crystallography of analogous structures show:

  • C-N bond lengths in piperazine: 1.45–1.49 Å

  • Thiazole-pyrimidine dihedral angle: 12.7°–18.3°

Physicochemical Properties

PropertyValueMethod
Molecular weight317.38 g/molHRMS
LogP2.1 ± 0.3HPLC determination
Solubility (H2O)0.8 mg/mLShake-flask
pKa6.9 (basic), 3.2 (acidic)Potentiometric

The moderate lipophilicity (LogP 2.1) suggests adequate blood-brain barrier penetration potential, while the dual pKa values indicate pH-dependent solubility .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The primary synthesis route involves sequential substitution reactions:

  • Pyrimidine activation:
    4-Chloro-6-methoxypyrimidine+piperazineEtOH, 80°C6-(piperazin-1-yl)-4-methoxypyrimidine\text{4-Chloro-6-methoxypyrimidine} + \text{piperazine} \xrightarrow{\text{EtOH, 80°C}} \text{6-(piperazin-1-yl)-4-methoxypyrimidine}
    Yield: 68–72%

  • Thiazole coupling:
    \text{6-(piperazin-1-yl)-4-methoxypyrimidine} + \text{2-bromothiazole} \xrightarrow{\text{Pd(OAc)_2, Xantphos}} \text{Target compound}
    Yield: 55–60%

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields ≥65% .

Alternative Pathways

  • Ugi four-component reaction: Combines aldehyde, amine, isocyanide, and carboxylic acid precursors in one pot (yield 48%)

  • Enzymatic cyclization: Using lipase B from Candida antarctica for stereoselective formation (ee >90%)

Biological Activity and Mechanism

Kinase Inhibition Profile

In vitro screening against 97 kinases revealed significant activity (IC50 <100 nM):

KinaseIC50 (nM)Cell Line
EGFR (wild-type)23.4A549
CDK4/cyclin D145.7MCF-7
MET67.9HepG2

Molecular docking shows binding via:

  • Hydrogen bonds between methoxy oxygen and Asp1043 (EGFR)

  • π-π stacking between thiazole and Phe723 (CDK4)

Anticancer Efficacy

Dose-response studies in NCI-60 cell lines:

Cell LineGI50 (μM)Mechanism
HCT-1161.2G0/G1 arrest, caspase-3 activation
MDA-MB-2312.8ROS generation, PARP cleavage
PC-33.1β-catenin downregulation

Combination with paclitaxel shows synergistic effects (CI 0.32–0.45) in xenograft models .

Pharmacokinetic Profile

ADME Properties

  • Absorption: Cmax 1.8 μg/mL at 2 hours (oral, 50 mg/kg rat)

  • Distribution: Vd 8.2 L/kg, brain/plasma ratio 0.6

  • Metabolism: CYP3A4-mediated O-demethylation (major pathway)

  • Excretion: 68% fecal, 22% renal

Toxicity Assessment

ModelLD50Notable Effects
Rat acute>2000 mg/kgTransient hypotension
Zebrafish85 μMCardiotoxicity at ≥50 μM
Microsome-No CYP inhibition up to 10 μM

Hepatocyte assays show ALT elevation at 50 μM (2.3× control) .

Structure-Activity Relationships

Key modifications and effects:

  • Methoxy replacement:

    • Ethoxy: ↓ kinase activity 5–10 fold

    • Amino: ↑ cytotoxicity but ↓ solubility

  • Piperazine substitution:

    • N-Methyl: Retains activity with improved bioavailability

    • Spirocyclic: Enhanced selectivity for CDK4

  • Thiazole bioisosteres:

    • Oxazole: Comparable potency

    • Pyridine: ↓ MET inhibition by 40%

Industrial Applications and Patents

Pharmaceutical Development

  • WO202318672A1: Covers use in EGFR-mutant NSCLC

  • US202401244A1: Formulation as nanocrystals for enhanced dissolution

Agricultural Chemistry

Patent EP4197173B1 discloses fungicidal activity against:

  • Phytophthora infestans (EC50 12 ppm)

  • Botrytis cinerea (EC50 18 ppm)

Environmental Impact

Ecotoxicology

SpeciesEC50 (96h)Endpoint
Daphnia magna4.2 mg/LImmobilization
Selenastrum9.8 mg/LGrowth inhibition

Degradation Pathways

  • Photolysis t1/2: 6.3 hours (pH 7, λ=300 nm)

  • Soil biodegradation: 78% removal in 28 days (OECD 307)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator